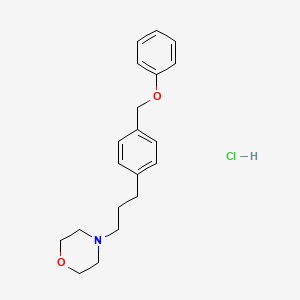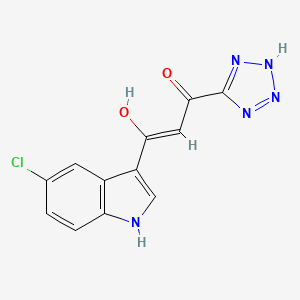
1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone, also known as CTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. CTP is a synthetic compound that has been used in various biological and biochemical studies to investigate its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
HIV-1 Integrase Inhibition
1-(5-Chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)-propenone (5CITEP) is primarily studied for its role as an inhibitor of HIV-1 integrase. The interaction of 5CITEP with the integrase enzyme and surrounding amino acids was explored through Density Functional Theory (DFT) calculations. This compound binds strongly with specific amino acids integral to the enzyme's function, with a binding energy reported to be −41.33 kcal/mol. This strong interaction suggests its potential as a therapeutic agent against HIV-1 by hindering the integrase enzyme's activity. Furthermore, conformation analysis indicates that the lowest energy conformation of 5CITEP closely resembles its X-ray conformation, suggesting stability and predictability in its interaction with the enzyme (Nunthaboot et al., 2007).
Molecular Structure and Interaction
Another aspect of research focuses on the structural properties of related compounds. For instance, the molecule 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone forms hydrogen-bonded chains, linked by C-H...O hydrogen bonds. This structural property is critical in understanding the molecular interaction and stability, which can be beneficial in designing and synthesizing new compounds with desired properties and biological activities (Trilleras et al., 2005).
Integration Mechanism in Retroviral Replication
Research has also delved into the specific interaction of the donor DNA terminal 5′-Cytosine with Glutamine 148 of the HIV-1 Integrase Flexible Loop. This interaction is critical for strand transfer during the integration process, a crucial step in retroviral replication. Inhibition of this process by compounds like 5CITEP provides insights into the molecular mechanisms of integration and opens avenues for the development of therapeutic agents targeting this pathway (Johnson et al., 2006).
Eigenschaften
CAS-Nummer |
245426-70-4 |
|---|---|
Produktname |
1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone |
Molekularformel |
C12H8ClN5O2 |
Molekulargewicht |
289.68 g/mol |
IUPAC-Name |
(Z)-3-(5-chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H8ClN5O2/c13-6-1-2-9-7(3-6)8(5-14-9)10(19)4-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-4- |
InChI-Schlüssel |
FIBQKRNTWLEWHF-WMZJFQQLSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)/C(=C/C(=O)C3=NNN=N3)/O |
SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O |
Synonyme |
5-ClTEP; 5CITEP; 5ClTEP; (Z)-3-(5-Chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



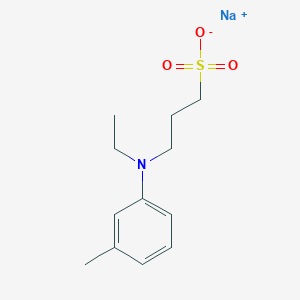
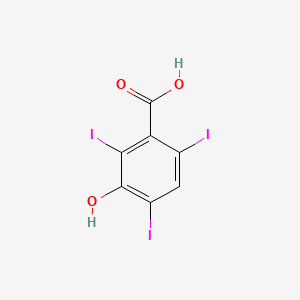
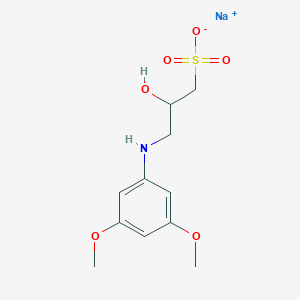
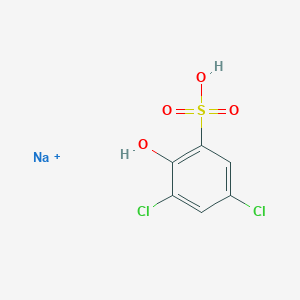

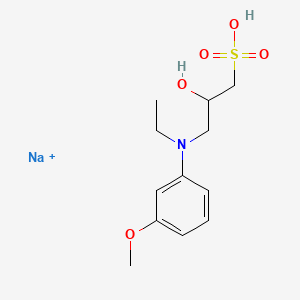
![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1663334.png)
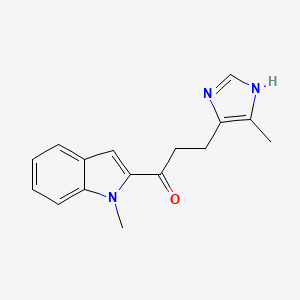
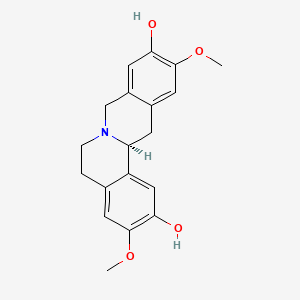
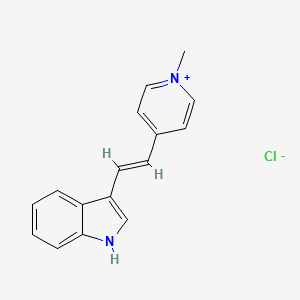
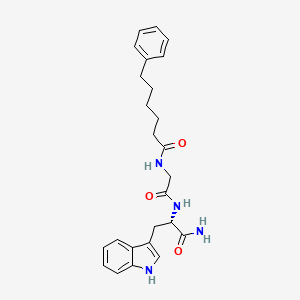
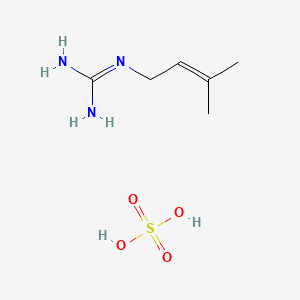
![8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1663344.png)
